molecular formula C11H12BrNO B8797889 CINROMIDE

CINROMIDE

Cat. No. B8797889
M. Wt: 254.12 g/mol
InChI Key: LDCXGZCEMNMWIL-UHFFFAOYSA-N
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Patent
US04091112

Procedure details

Trans ethyl 3-bromocinnamate (8.4 g), ethylamine (6.7 g), methanol (18 ml) and 4A molecular sieves (1 g) were combined and heated at reflux for 1/2 hour. The mixture was cooled to about 45° C and sodium methylate (0.6 g) added. The mixture was then heated at reflux 11/2 hour and then cooled. It was acidified with concentrated hydrochloric acid (12 ml). The sieves were removed by filtration. Ice water was added to the filtrate to precipitate trans 3-bromo-N-ethylcinnamamide, m.p. 89°-90° C (after recrystallization from ethanol/water).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)/[CH:5]=[CH:6]/[C:7]([O:9]CC)=O.[CH2:15]([NH2:17])[CH3:16].C[O-].[Na+].Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[CH:5]=[CH:6][C:7]([NH:17][CH2:15][CH3:16])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC=1C=C(/C=C/C(=O)OCC)C=CC1
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)N
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sodium methylate
Quantity
0.6 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 11/2 hour
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The sieves were removed by filtration
ADDITION
Type
ADDITION
Details
Ice water was added to the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
trans 3-bromo-N-ethylcinnamamide, m.p. 89°-90° C (after recrystallization from ethanol/water)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC(=O)NCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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